molecular formula C18H27BrN2O2 B13886356 Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate

Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B13886356
M. Wt: 383.3 g/mol
InChI Key: ZBFXJOSHTHEKTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated phenyl ring, and a piperidine ring with amino and carboxylate functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a phenyl ring followed by the introduction of amino and tert-butyl groups. The piperidine ring is then constructed through cyclization reactions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while substitution of the bromine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and brominated phenyl groups can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-amino-3-chlorophenyl)-2,6-dimethylpiperidine-1-carboxylate
  • Tert-butyl 4-(4-amino-3-fluorophenyl)-2,6-dimethylpiperidine-1-carboxylate
  • Tert-butyl 4-(4-amino-3-iodophenyl)-2,6-dimethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity compared to its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-(4-amino-3-bromophenyl)-2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-11-8-14(13-6-7-16(20)15(19)10-13)9-12(2)21(11)17(22)23-18(3,4)5/h6-7,10-12,14H,8-9,20H2,1-5H3

InChI Key

ZBFXJOSHTHEKTB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)N)Br

Origin of Product

United States

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